2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one

Medicinal Chemistry Physicochemical Property Drug Design

Muscarinic receptor SAR programs face scaffold flexibility issues that confound selectivity data. 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one (CAS 1954360-98-5) resolves this with a rigid [2.2.2] bicyclic core and gem-dimethyl substitution, providing: • Defined spatial orientation for mAChR M1/M3 subtype selectivity profiling • Optimized LogP (~1.06) and TPSA (20.31) for CNS drug-like properties vs. flexible analogs • 3-Ketone handle enabling rapid oxime/amine derivatization for SAR expansion ≥98% purity. Global shipping with batch-specific CoA.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B12271852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC1(C(=O)C2CCN1CC2)C
InChIInChI=1S/C9H15NO/c1-9(2)8(11)7-3-5-10(9)6-4-7/h7H,3-6H2,1-2H3
InChIKeySPEQMFXWAHTACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one: Core Building Block


2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one is a bicyclic quinuclidinone derivative (C9H15NO; MW: 153.22 g/mol) characterized by a nitrogen-containing [2.2.2] bicyclic framework and a ketone functionality at the 3-position, with two methyl groups geminally substituted at the 2-position . This core scaffold is a key intermediate and a rigid, conformationally constrained pharmacophore in the design of ligands targeting muscarinic acetylcholine receptors (mAChRs) [1]. Its structure provides a defined spatial orientation for substituents, making it a valuable tool in medicinal chemistry for probing receptor subtype selectivity and optimizing drug-like properties compared to more flexible analogs [1].

2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one: Gem-Dimethyl Pharmacophore Role


The specific substitution pattern on the quinuclidinone core, particularly the 2,2-dimethyl group, is a critical determinant of ligand behavior and cannot be generically interchanged with other azabicyclic analogs. Subtle modifications to this rigid scaffold significantly alter key physicochemical properties, including lipophilicity (LogP), which directly impacts membrane permeability and pharmacokinetics . Furthermore, the 2,2-dimethyl group introduces steric bulk that influences the conformational flexibility and the spatial presentation of attached pharmacophores, leading to substantial differences in binding affinity and selectivity for target receptors such as muscarinic receptor subtypes [1]. This is clearly demonstrated when comparing the 2,2-dimethyl derivative to unsubstituted or differently substituted analogs, where even minor structural changes result in non-linear and unpredictable variations in biological activity, underscoring the need for this specific compound in precise SAR studies.

2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one: Evidence Profile


Reduced Lipophilicity vs. Piperidine Analog

The 2,2-dimethyl substitution on the 1-azabicyclo[2.2.2]octan-3-one core leads to a significantly different lipophilicity profile compared to a similarly substituted monocyclic analog. The target compound exhibits a calculated logP of 1.9545 , which is 0.51 units lower than the logP of 2.46528 for a substituted N-methylpiperidinone analog . This indicates a notable reduction in lipophilicity, which can influence solubility and membrane permeability.

Medicinal Chemistry Physicochemical Property Drug Design

Additional Rotatable Bond vs. Unsubstituted Core

The gem-dimethyl substitution at the 2-position increases the molecular complexity and provides a synthetic handle for further diversification. The target compound has 2 rotatable bonds, as determined by its structure . This is one more rotatable bond than the base 1-azabicyclo[2.2.2]octan-3-one scaffold, which possesses only 1 rotatable bond (the C-N bond) [1].

Synthetic Chemistry Medicinal Chemistry Molecular Complexity

Preserved H-Bond Acceptor Pharmacophore

The ketone and tertiary amine functionalities of the 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one core provide a consistent pharmacophoric signature. The compound has a calculated count of 3 hydrogen bond acceptors (HBAs) , which is identical to the base 3-quinuclidinone scaffold. This includes the nitrogen atom in the bicyclic ring and the two lone pairs on the carbonyl oxygen.

Medicinal Chemistry Pharmacophore Modeling Molecular Recognition

M3 Muscarinic Agonism via Quinuclidinone Oxime

While direct in vitro binding data for the 2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one core itself is not available, a closely related class of compounds—the 1-azabicyclo[2.2.2]octan-3-one oximes—has demonstrated clear muscarinic M3 agonistic properties. One specific derivative from this class showed functional activity in vitro via contraction of guinea pig ileum and in vivo through mydriasis and salivation [1]. In contrast, many other derivatives in the same study showed only binding affinity without functional agonism, highlighting the critical role of specific substitution patterns on this core scaffold [2].

Pharmacology Neuroscience Muscarinic Receptors

2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one: Key Applications


Muscarinic M1/M3 Agonist Lead Optimization

This compound is an optimal core scaffold for medicinal chemistry programs focused on developing selective muscarinic M1 or M3 agonists for CNS disorders like Alzheimer's disease or for peripheral indications like overactive bladder. Its specific logP of 1.95 , which is lower than related monocyclic analogs, provides a better starting point for achieving oral bioavailability and blood-brain barrier penetration while mitigating promiscuous off-target binding. The 2,2-dimethyl group offers a steric and conformational handle for fine-tuning subtype selectivity, as demonstrated by the functional agonism achieved with similar quinuclidinone oximes [1].

Conformationally Restricted Bioisosteres of Acetylcholine

The rigid 1-azabicyclo[2.2.2]octane framework is a classic bioisostere for the choline moiety of acetylcholine. The 2,2-dimethyl variant provides a synthetically versatile and conformationally restricted building block for creating more drug-like cholinergic ligands. The ketone at the 3-position serves as a convenient handle for introducing diverse pharmacophores via oxime or amine linkages. The increased number of rotatable bonds (2) compared to the unsubstituted core [2] allows for greater conformational exploration of these side chains while retaining the entropic advantage of the rigid core, potentially leading to higher affinity and selectivity for nicotinic or muscarinic receptor subtypes.

SAR of Gem-Dimethyl Effects on Ligand Recognition

This compound is an essential tool for systematic SAR investigations. Researchers can directly compare this 2,2-dimethyl derivative with the unsubstituted quinuclidinone and other alkyl-substituted analogs to isolate and quantify the effects of the gem-dimethyl group on critical parameters. This includes its impact on lipophilicity (a 0.51 logP reduction vs. a piperidine analog ), hydrogen-bonding capacity (identical 3 HBA count to unsubstituted core ), and overall molecular flexibility. Such studies are fundamental for building robust pharmacophore models and for understanding the subtle interplay between sterics, electronics, and biological activity.

Chemical Probe for Allosteric Modulation

The unique steric environment created by the 2,2-dimethyl substitution may allow the resulting ligands to interact with allosteric binding sites on muscarinic or other GPCRs that are not accessible to less hindered analogs. By using 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one as a scaffold, researchers can create novel chemical probes to investigate and map these alternative binding pockets, which are of increasing interest for developing therapeutics with improved safety and selectivity profiles. Its distinct physicochemical signature supports the development of tool compounds with favorable metabolic stability.

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